molecular formula C16H14N2O3 B13909254 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B13909254
M. Wt: 282.29 g/mol
InChI Key: YIQRNBAFWSERHI-UHFFFAOYSA-N
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Description

5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with additional functional groups such as a benzyloxy group, a methyl group, and a carboxylic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product .

In industrial production, the synthesis of this compound may involve multi-step processes, including the preparation of intermediates, purification steps, and final cyclization. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .

Chemical Reactions Analysis

5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzyloxy group makes it susceptible to nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include strong bases, acids, and oxidizing agents .

Oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can result in the removal of specific functional groups. The carboxylic acid group can undergo esterification reactions to form esters, which are useful intermediates in organic synthesis .

Scientific Research Applications

5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. Researchers are exploring its potential in drug discovery and development, particularly in targeting specific enzymes and receptors involved in disease pathways .

Mechanism of Action

The mechanism of action of 5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

The molecular pathways involved in its mechanism of action include signal transduction pathways, gene expression regulation, and protein-protein interactions. Understanding these pathways is crucial for developing targeted therapies and optimizing the compound’s therapeutic potential .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

7-methyl-5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C16H14N2O3/c1-10-14-12(7-8-17-14)13(16(19)20)15(18-10)21-9-11-5-3-2-4-6-11/h2-8,17H,9H2,1H3,(H,19,20)

InChI Key

YIQRNBAFWSERHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)OCC3=CC=CC=C3)C(=O)O)C=CN2

Origin of Product

United States

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